![molecular formula C13H16 B124385 1,1,6-Trimethyl-1,2-dihydronaphthalene CAS No. 30364-38-6](/img/structure/B124385.png)
1,1,6-Trimethyl-1,2-dihydronaphthalene
Overview
Description
1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is an aroma compound present in wine, particularly aged Rieslings . It is chemically classified as a 13C-norisoprenoid, as it has thirteen carbon atoms, and is derived from an isoprenoid by the loss of methylene groups . In wines, TDN is generally considered to contribute to a desirable aroma in low concentrations, but an undesirable aroma in higher concentrations .
Synthesis Analysis
TDN is synthesized and purified for sensory and physicochemical analyses . The synthesis of TDN has been optimized to facilitate its subsequent purification .Molecular Structure Analysis
The molecular structure of TDN is available as a 2D Mol file or as a computed 3D SD file . It can be viewed using Java or Javascript .Chemical Reactions Analysis
TDN is produced by acid hydrolysis of a heteroside isolated from Riesling grapes . The heteroside is retained on Amberlite XAD-2 resin, followed by preparative TLC and HPLC techniques . It is partially identified by NMR spectroscopic procedures .Physical And Chemical Properties Analysis
TDN has a density of 0.9±0.1 g/cm3, a boiling point of 242.2±30.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.2 mmHg at 25°C . Its enthalpy of vaporization is 46.0±0.8 kJ/mol, and it has a flash point of 94.8±13.1 °C . The index of refraction is 1.529, and the molar refractivity is 56.8±0.3 cm3 .Scientific Research Applications
Food Chemistry and Sensory Studies
In the field of food chemistry, TDN’s sensory thresholds have been studied to understand its impact on the flavor profile of beverages. Research has focused on determining the concentrations at which TDN becomes detectable and recognizable in young wines, contributing to the development of sensory analysis methods .
Environmental Applications
TDN’s role extends to environmental chemistry, where its formation and presence in wine are used as indicators of environmental conditions during grape cultivation. Studies have explored how factors like sunlight exposure affect TDN levels, providing insights into the impact of climate on viticulture .
Synthesis and Isolation Techniques
TDN is also significant in analytical chemistry, where it is used to develop and refine synthesis and isolation techniques. High-Performance Countercurrent Chromatography (HPCCC) has been employed for the target-guided isolation of TDN precursors from Riesling wine, showcasing advancements in separation science .
Agricultural Research
In agriculture, TDN serves as a case study for understanding the biosynthesis of aroma compounds in grapes. Its concentration in Riesling wines has been linked to viticultural practices and environmental factors, aiding in the development of agricultural strategies to optimize grape flavor profiles .
Mechanism of Action
Target of Action
1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is primarily an aroma compound . It is present in wine, particularly aged Rieslings . The primary target of TDN is the olfactory receptors in the nose that detect aroma compounds .
Mode of Action
TDN interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway that results in the perception of a specific aroma . In the case of TDN, this aroma is often described as a petrol note or by the French term goût de pétrole .
Biochemical Pathways
TDN is chemically classified as a 13C-norisoprenoid, as it has thirteen carbon atoms and is derived from an isoprenoid by the loss of methylene groups . It is believed to be a degradation product of β-carotene and lutein . TDN can also be synthesized in the laboratory from either of the ionones, α-ionone or β-ionone .
Result of Action
The primary result of TDN’s action is the perception of a specific aroma. In wines, TDN is generally considered to contribute to a desirable aroma in low concentrations, but an undesirable aroma in higher concentrations .
Action Environment
The action of TDN can be influenced by various environmental factors. For instance, the concentration of TDN in wine can increase with the age of the wine, contributing to the characteristic aroma of aged Rieslings . Additionally, the perception of TDN’s aroma can be influenced by the presence of other aroma compounds in the wine .
Future Directions
TDN is a significant compound in the wine industry, particularly in the production of aged Riesling wines . Its synthesis and purification methods have been optimized for sensory and physicochemical analyses , which could lead to further understanding and control of its presence in wines. Additionally, the occurrence of TDN in Riesling wine is dependent upon vineyard and winemaking conditions , suggesting that future research could focus on these factors to control the TDN levels in wines.
properties
IUPAC Name |
1,1,6-trimethyl-2H-naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUMCNDCAVLXEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC=C2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184443 | |
Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
241.00 to 242.00 °C. @ 760.00 mm Hg | |
Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,1,6-Trimethyl-1,2-dihydronaphthalene | |
CAS RN |
30364-38-6 | |
Record name | 1,1,6-Trimethyl-1,2-dihydronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30364-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-1,1,6-trimethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIHYDRO-1,1,6-TRIMETHYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01HD1KNX99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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